ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate
Description
Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate (CAS: 303148-99-4) is a benzimidazole-derived compound with a nitro group at position 6, a phenyl group at position 2, and an ethoxypropanoate ester side chain. Its molecular formula is C₁₈H₁₇N₃O₅, with a molar mass of 355.34 g/mol. Predicted physicochemical properties include a density of 1.33 g/cm³, boiling point of 519.5°C, and pKa of 0.85, indicative of weak acidity .
Properties
IUPAC Name |
ethyl 2-(6-nitro-2-phenylbenzimidazol-1-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-3-25-18(22)12(2)26-20-16-11-14(21(23)24)9-10-15(16)19-17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAXZVGAFGATAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate, identified by its CAS number 303148-99-4, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from diverse research studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O5 |
| Molecular Weight | 355.35 g/mol |
| Density | 1.33 g/cm³ (predicted) |
| Boiling Point | 519.5 °C (predicted) |
| pKa | 0.85 (predicted) |
These properties suggest that the compound has a moderate lipophilicity and stability under various conditions, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. The nitro group at the 6-position of the benzimidazole ring enhances its reactivity and biological profile.
Anticancer Activity
Several studies have investigated the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds bearing a benzimidazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : this compound has shown promising results in inhibiting the growth of breast cancer (MCF7) and lung cancer (A549) cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanistic Insights : The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a potential mechanism for its anticancer effects .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzimidazole derivatives. This compound exhibits activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
Anthelmintic Activity
The anthelmintic potential of certain benzimidazole derivatives has been well-documented. This compound was tested against adult earthworms (Pheretima posthuma), showing significant paralysis and death at specific concentrations, suggesting its utility in treating parasitic infections .
Case Studies
Case Study 1 : A study published in ACS Omega evaluated a series of benzimidazole derivatives for their antiproliferative activities. Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yloxy]propanoate was among those tested and exhibited notable cytotoxicity against multiple cancer cell lines .
Case Study 2 : Another investigation focused on the synthesis and biological evaluation of novel benzimidazole derivatives for their anthelmintic activity. The results indicated that compounds similar to ethyl 2-[...]-propanoate could effectively immobilize and kill nematodes, providing insights into their potential therapeutic applications in veterinary medicine .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of benzimidazole can effectively inhibit the growth of various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are shown below:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound B | Not specified | Not specified |
These findings suggest that structural modifications can enhance antimicrobial efficacy.
Antitumor Activity
The structural characteristics of this compound indicate potential anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity of related compounds against human tumor cells using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These results indicate that structural modifications can lead to varying degrees of cytotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Benzimidazoles are known for antimicrobial and antitumor activities, while quinoxalines are prevalent in herbicides. Edinom (CAS: 89781-84-0) incorporates a dihydronaphthalene-imidazole system, reducing aromaticity compared to benzimidazoles .
In contrast, the 6-chloro substituent in CAS 13738-23-3 increases lipophilicity, which may enhance membrane permeability in agrochemical applications . The ethoxypropanoate ester group is common across all compounds, suggesting shared susceptibility to enzymatic or hydrolytic cleavage.
Biological Activity: Phenoxypropanoate derivatives like Quizalofop-P-ethyl are established herbicides targeting acetyl-CoA carboxylase (ACC) in grasses . The target compound’s benzimidazole core may confer different biological targets, such as tubulin inhibition or kinase modulation. The absence of a nitro group in Edinom and CAS 13738-23-3 implies divergent redox properties and metabolic pathways .
Research Findings and Implications
- Drug Development : Benzimidazole derivatives are explored for anticancer and antiviral applications. The nitro group could facilitate prodrug activation or serve as a pharmacophore .
- Environmental Impact: Ester hydrolysis in the target compound and analogs may reduce bioaccumulation risks compared to non-esterified derivatives .
Q & A
Q. What methodologies address conflicting toxicity data across different studies?
- Methodological Answer : Reconcile disparities using tiered testing:
- Tier 1 : Repeat acute toxicity assays (OECD 423) with standardized protocols.
- Tier 2 : Conduct mechanistic studies (e.g., ROS generation in HepG2 cells). notes limited IARC carcinogenicity data, necessitating Ames tests and micronucleus assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
